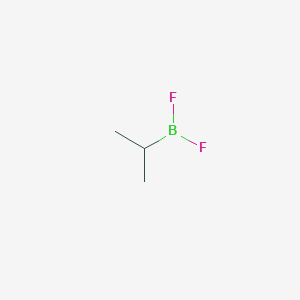
3-Fluoro-5-methylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
The synthesis of 3-Fluoro-5-methylchrysene typically involves the fluorination of 5-methylchrysene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the fluorine .
Industrial production methods for fluorinated polycyclic aromatic hydrocarbons are less common due to the specialized nature of these compounds. advancements in fluorination techniques and the development of safer and more efficient fluorinating agents have made the synthesis of such compounds more feasible on a larger scale .
Analyse Des Réactions Chimiques
3-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-fluoro-5-carboxychrysene, while reduction can produce fully hydrogenated derivatives .
Applications De Recherche Scientifique
3-Fluoro-5-methylchrysene has several scientific research applications:
Carcinogenicity Studies: This compound is used to investigate the tumor-initiating activity of fluorinated polycyclic aromatic hydrocarbons.
Metabolic Activation: Researchers use this compound to study the metabolic pathways involved in the activation of carcinogens.
Environmental Chemistry: This compound is also used in environmental studies to understand the behavior and fate of fluorinated polycyclic aromatic hydrocarbons in the environment.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can form DNA adducts. The fluorine atom at the 3-position influences the site and rate of metabolic activation. The primary molecular targets are the DNA bases, where the reactive intermediates form covalent bonds, leading to mutations and potentially initiating carcinogenesis .
Comparaison Avec Des Composés Similaires
3-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as 1-fluoro-5-methylchrysene, 6-fluoro-5-methylchrysene, and 12-fluoro-5-methylchrysene. Each of these compounds has unique properties and biological activities due to the different positions of the fluorine atom on the chrysene ring .
1-Fluoro-5-methylchrysene: Less active in tumor initiation compared to this compound.
6-Fluoro-5-methylchrysene: Similar potency in tumor initiation as 5-methylchrysene.
12-Fluoro-5-methylchrysene: Less active in tumor initiation compared to 5-methylchrysene.
These comparisons highlight the importance of the position of the fluorine atom in determining the biological activity of fluorinated polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
64977-45-3 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-10-14-4-2-3-5-16(14)17-9-7-13-6-8-15(20)11-18(13)19(12)17/h2-11H,1H3 |
Clé InChI |
WYWINKYOWCBNEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=CC(=C4)F)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
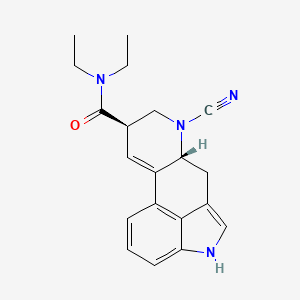
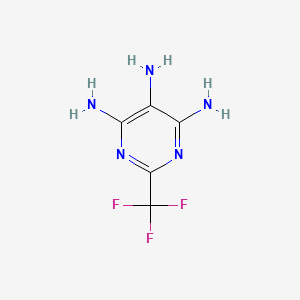

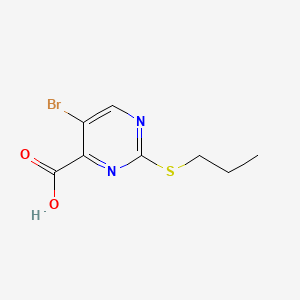
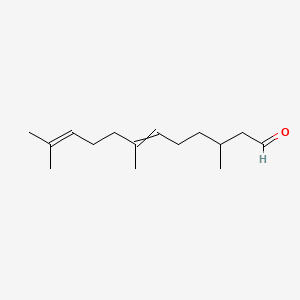
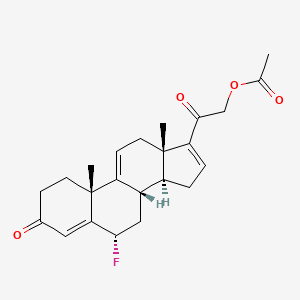

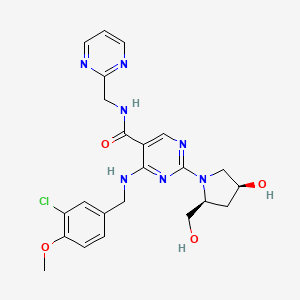
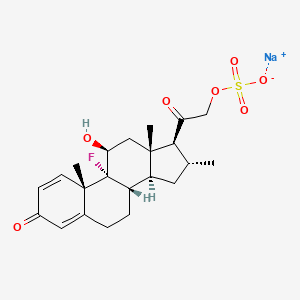

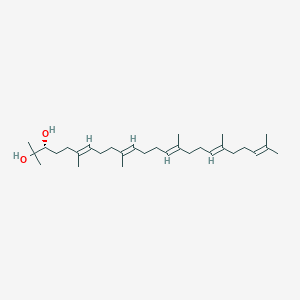
![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
